molecular formula C17H18N2O3 B2379897 2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone CAS No. 694473-64-8

2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone

Cat. No. B2379897
CAS RN: 694473-64-8
M. Wt: 298.342
InChI Key: RSOXWOHBJHPGSI-UHFFFAOYSA-N
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Description

The compound “2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone” is a complex organic molecule that contains several functional groups. These include a furyl group (a furan ring), a carbonyl group (indicative of a ketone), a piperazinyl group (a six-membered ring containing two nitrogen atoms), and a methylphenyl group (a benzene ring with a methyl group attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carbonyl group is often involved in reactions like nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups present. For example, the presence of a carbonyl group might increase its polarity, affecting properties like solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets like enzymes or receptors. The piperazine ring, for example, is found in many pharmaceuticals and can have various effects depending on the rest of the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis. It could also involve studying its safety profile and environmental impact .

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-4-6-14(7-5-13)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXWOHBJHPGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone

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